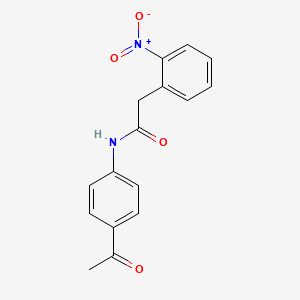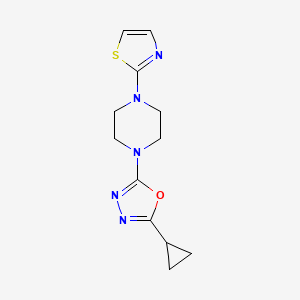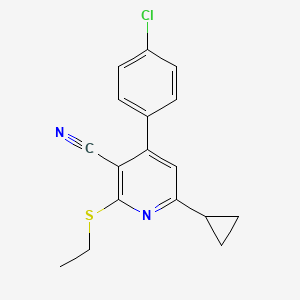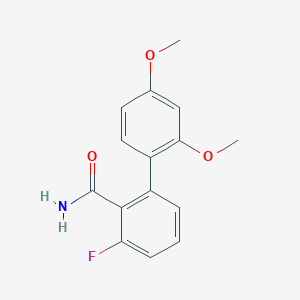![molecular formula C22H22N4O2 B5689642 2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-phenyl-3(2H)-pyridazinone](/img/structure/B5689642.png)
2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-phenyl-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-phenyl-3(2H)-pyridazinone, commonly known as PEP, is a pyridazinone derivative that has been widely studied for its potential therapeutic properties. PEP has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs and treatments.
作用机制
The exact mechanism of action of PEP is not fully understood. However, it has been suggested that PEP may modulate the activity of various neurotransmitters, including serotonin, dopamine, and GABA. PEP has also been shown to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
PEP has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including serotonin, dopamine, and GABA. PEP has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, PEP has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta.
实验室实验的优点和局限性
PEP has several advantages for lab experiments, including its relatively simple synthesis method and its ability to exhibit multiple biochemical and physiological effects. However, PEP also has several limitations, including its relatively low solubility in water and its potential toxicity at high doses.
未来方向
There are several potential future directions for the study of PEP. One potential direction is the investigation of PEP as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Another potential direction is the investigation of PEP as a treatment for psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of PEP and to optimize its therapeutic potential.
合成方法
PEP can be synthesized through a multi-step process involving the reaction of 2,6-dichloropyridine with phenylhydrazine, followed by the reaction of the resulting intermediate with ethyl acetoacetate and 4-phenylpiperazine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学研究应用
PEP has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic effects in animal models. PEP has also been investigated for its potential as a treatment for Parkinson's disease, as it has been shown to protect dopaminergic neurons from oxidative stress-induced damage. Additionally, PEP has been studied for its potential as a treatment for cancer, as it has been shown to inhibit the growth of various cancer cell lines.
属性
IUPAC Name |
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-21-12-11-20(18-7-3-1-4-8-18)23-26(21)17-22(28)25-15-13-24(14-16-25)19-9-5-2-6-10-19/h1-12H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBVIYIGQUYDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(6-isopropylpyrimidin-4-yl)amino]-2-(3-thienylmethyl)propan-1-ol](/img/structure/B5689560.png)

![2-[4-(3-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5689564.png)

![2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5689585.png)
![(4aR*,8aR*)-2-(cyclobutylcarbonyl)-7-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5689591.png)



![N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5689618.png)
![4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}-N-methylbenzamide](/img/structure/B5689628.png)


![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5689646.png)